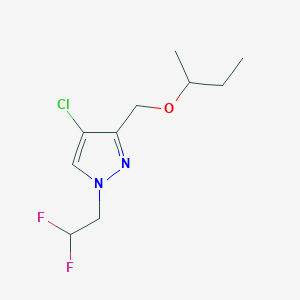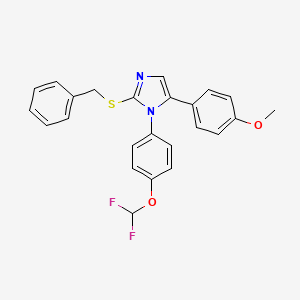
2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole, is a multifunctional molecule that incorporates several distinct functional groups and structural motifs. These include an imidazole ring, a benzylthio group, a difluoromethoxy phenyl group, and a methoxy phenyl group. The imidazole core is a five-membered heterocycle containing two nitrogen atoms, which is a common motif in many biologically active compounds.
Synthesis Analysis
The synthesis of related imidazole compounds often involves multi-step reactions that can include the formation of key intermediates such as methanimines or benzoxazoles. For example, the synthesis of substituted imidazoles can proceed through the formation of an imidazole ring from two methanimine derivatives, which may involve the opening of a benzoxazole ring followed by ring closure through intermolecular nucleophilic attack . Another related synthesis involves a four-stage process starting from a carbonate precursor to introduce various substituents onto the imidazole ring . These methods highlight the complexity and versatility of synthetic approaches to imidazole derivatives.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using crystallographic and spectroscopic techniques. For instance, crystallographic analysis of 1-phenyl-1H-imidazoles has revealed that the imidazole ring can form dihedral angles with adjacent aromatic rings, which can influence the packing motifs and intermolecular interactions in the solid state . Additionally, vibrational spectroscopy, supported by ab initio calculations, can provide insights into the conformational behavior and structural stability of the optimized geometry of imidazole compounds .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The imidazole ring itself can act as a coordinating ligand for metal cations, as seen in the use of benzoxazole and benzothiazole analogs as fluorescent probes for sensing magnesium and zinc cations . The reactivity of the imidazole ring can also be influenced by the acidity of substituents, such as the fluorophenol moiety, which can lead to pH-sensitive fluorescence properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The presence of substituents such as methoxy and difluoromethoxy groups can affect the lipophilicity, electronic distribution, and intermolecular interactions of the molecule. These properties can be fine-tuned to improve the pharmacokinetic and toxicological characteristics of imidazole-based compounds, as demonstrated in the development of a 5-lipoxygenase inhibitor with enhanced bioavailability and a better toxicological profile .
科学的研究の応用
Corrosion Inhibition
One of the scientific research applications of related imidazole derivatives is in the field of corrosion inhibition. A study by Prashanth et al. (2021) explored the efficacy of imidazole derivatives as corrosion inhibitors for mild steel in acidic solutions. They found that the imidazole derivative with a hydroxyl group showed the highest corrosion inhibition efficiency, suggesting potential applications for similar compounds in corrosion protection technologies (Prashanth et al., 2021).
Synthesis and Labeling
The synthesis and labeling of imidazole derivatives are also significant applications. Scott and Hawkins (1983) achieved the synthesis of 2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)imidazole labeled with carbon-14, indicating the potential for creating radiolabeled compounds for research and diagnostic purposes (Scott & Hawkins, 1983).
Electrochromic Properties
In another study, Akpinar et al. (2012) investigated the influence of hydrogen bonding on the electrochromic properties of conducting polymers containing an imidazole derivative. Their findings suggest applications in the development of advanced materials with tunable optical properties (Akpinar et al., 2012).
Fluorescent Probes
Imidazole derivatives have also been used in the development of fluorescent probes. Tanaka et al. (2001) found that certain imidazole derivatives are sensitive to pH changes and selective in metal cation sensing, which could be significant in the creation of highly sensitive and selective fluorescent probes (Tanaka et al., 2001).
Vibrational Spectrum Analysis
The vibrational spectrum and assignments of certain imidazole derivatives have been studied for their structural and conformational behavior. Arslan and Algül (2008) conducted research on 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, providing insights into its molecular structure and stability, which could be important for understanding the properties of similar compounds (Arslan & Algül, 2008).
Biological Evaluation
Menteşe et al. (2013) synthesized benzimidazole derivatives containing an imidazole ring and evaluated their biological activities, indicating potential applications in the discovery of new therapeutic agents (Menteşe et al., 2013).
Pharmacological Activity
Anisimova et al. (2005) synthesized and studied the pharmacological properties of 2-methoxyphenyl-9-dialkylaminoethyl derivatives of imidazo[1,2-a]benzimidazole, demonstrating a range of biological activities that suggest potential for developing new pharmaceuticals (Anisimova et al., 2005).
特性
IUPAC Name |
2-benzylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2O2S/c1-29-20-11-7-18(8-12-20)22-15-27-24(31-16-17-5-3-2-4-6-17)28(22)19-9-13-21(14-10-19)30-23(25)26/h2-15,23H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBGDHOVLUTJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3007209.png)
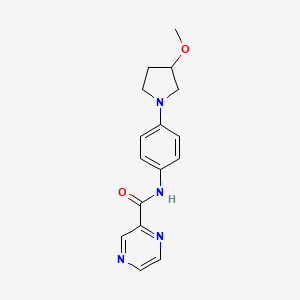
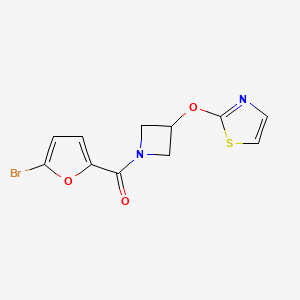
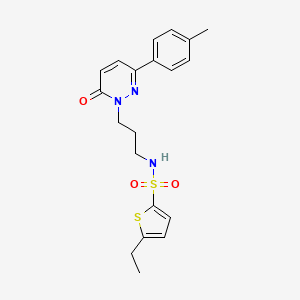
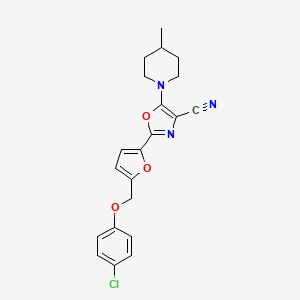
![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3007220.png)
![N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B3007221.png)
![ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3007222.png)
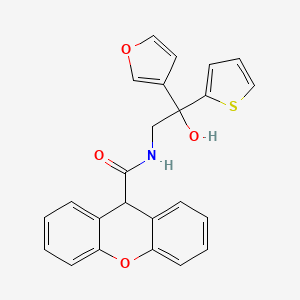
![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B3007225.png)



